molecular formula C12H13Cl2NO4 B13422848 2-(3,5-Dichloro-4-oxopyridin-1(4H)-yl)acetic Pivalic Anhydride

2-(3,5-Dichloro-4-oxopyridin-1(4H)-yl)acetic Pivalic Anhydride

Cat. No.: B13422848
M. Wt: 306.14 g/mol
InChI Key: VWVUGVWWWRUSIL-UHFFFAOYSA-N
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Description

2-(3,5-Dichloro-4-oxopyridin-1(4H)-yl)acetic Pivalic Anhydride is a synthetic organic compound that belongs to the class of pyridine derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agrochemicals, and material science. The presence of dichloro and oxo groups in the pyridine ring imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dichloro-4-oxopyridin-1(4H)-yl)acetic Pivalic Anhydride typically involves multi-step organic reactions. One common method includes the chlorination of 4-hydroxypyridine followed by acylation with pivalic anhydride. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for commercial use.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dichloro-4-oxopyridin-1(4H)-yl)acetic Pivalic Anhydride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: The dichloro groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of functionalized pyridine derivatives.

Scientific Research Applications

2-(3,5-Dichloro-4-oxopyridin-1(4H)-yl)acetic Pivalic Anhydride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development.

    Industry: Utilized in the production of agrochemicals and specialty materials.

Mechanism of Action

The mechanism of action of 2-(3,5-Dichloro-4-oxopyridin-1(4H)-yl)acetic Pivalic Anhydride involves its interaction with specific molecular targets. The dichloro and oxo groups may interact with enzymes or receptors, leading to inhibition or activation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-(3,5-Dichloro-4-oxopyridin-1(4H)-yl)acetic Acid: Similar structure but lacks the pivalic anhydride moiety.

    3,5-Dichloro-4-hydroxypyridine: Precursor in the synthesis of the target compound.

    Pivalic Anhydride: Used in the acylation step of the synthesis.

Uniqueness

The presence of both dichloro and oxo groups in the pyridine ring, along with the acetic pivalic anhydride moiety, makes 2-(3,5-Dichloro-4-oxopyridin-1(4H)-yl)acetic Pivalic Anhydride unique

Properties

Molecular Formula

C12H13Cl2NO4

Molecular Weight

306.14 g/mol

IUPAC Name

[2-(3,5-dichloro-4-oxopyridin-1-yl)acetyl] 2,2-dimethylpropanoate

InChI

InChI=1S/C12H13Cl2NO4/c1-12(2,3)11(18)19-9(16)6-15-4-7(13)10(17)8(14)5-15/h4-5H,6H2,1-3H3

InChI Key

VWVUGVWWWRUSIL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)OC(=O)CN1C=C(C(=O)C(=C1)Cl)Cl

Origin of Product

United States

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